methyl 2-[N-(cyanomethyl)-1-(2,3-dimethylphenyl)formamido]acetate
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Overview
Description
Synthesis Analysis
- Stirring without solvent at steam bath: Ethyl cyanoacetate can be stirred with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Molecular Structure Analysis
The molecular formula of methyl 2-[N-(cyanomethyl)-1-(2,3-dimethylphenyl)formamido]acetate is C14H16N2O3 . It contains a nitrile group, an amide group, and an aromatic ring. The compound’s structure is complex, with multiple bonds and rotatable bonds .
Chemical Reactions Analysis
The active hydrogen on C-2 of cyanoacetamide derivatives can participate in various condensation and substitution reactions. These compounds serve as essential precursors for heterocyclic synthesis and can react with common bidentate reagents to form diverse heterocyclic compounds. Their biological activities have also attracted attention .
Physical and Chemical Properties
- Safety and Hazards: This product is not intended for human or veterinary use. For research use only .
properties
IUPAC Name |
methyl 2-[cyanomethyl-(2,3-dimethylbenzoyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-10-5-4-6-12(11(10)2)14(18)16(8-7-15)9-13(17)19-3/h4-6H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMHWUSURPSXSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N(CC#N)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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